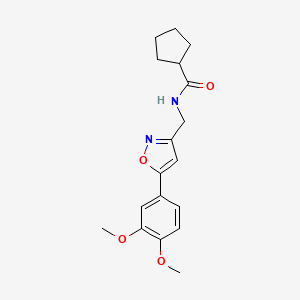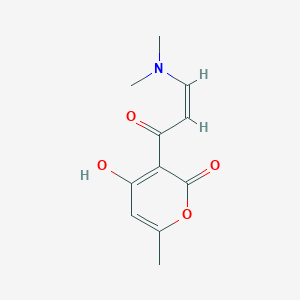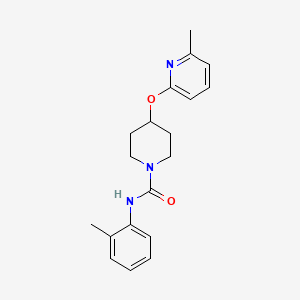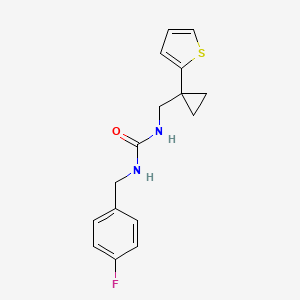
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound that features a cyclopentanecarboxamide moiety linked to an isoxazole ring, which is further substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3,4-dimethoxybenzaldehyde, hydroxylamine hydrochloride, and cyclopentanecarboxylic acid.
Formation of Isoxazole Ring: The 3,4-dimethoxybenzaldehyde is first converted to its corresponding oxime using hydroxylamine hydrochloride. This oxime is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the isoxazole ring.
Coupling with Cyclopentanecarboxylic Acid: The isoxazole derivative is then coupled with cyclopentanecarboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the isoxazole ring can yield isoxazoline derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine
Pharmacological Studies: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Drug Development: Its structure makes it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry
Material Science:
Mechanism of Action
The mechanism by which N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-((5-phenylisoxazol-3-yl)methyl)cyclopentanecarboxamide: Lacks the methoxy groups, which may reduce its biological activity.
N-((5-(3,4-dihydroxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide: The hydroxyl groups can form additional hydrogen bonds, potentially increasing its activity.
Uniqueness
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is unique due to the presence of both methoxy groups and the isoxazole ring, which together contribute to its distinct chemical and biological properties. The methoxy groups enhance its lipophilicity, while the isoxazole ring provides a versatile scaffold for interaction with various biological targets.
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-8-7-13(9-17(15)23-2)16-10-14(20-24-16)11-19-18(21)12-5-3-4-6-12/h7-10,12H,3-6,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGXIBYRKWDILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2581425.png)


![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2581428.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2581430.png)
![2-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]pyrazine](/img/structure/B2581431.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2581432.png)


![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2581437.png)
![3-methyl-1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2581439.png)

![(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2581441.png)
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2581442.png)
